Nanaomycin C

説明

This compound has been reported in Streptomyces rosa with data available.

from Streptomyces rosa; see also nanaomycin A: 52934-83-5, nanaomycin B: 52934-85-7, nanaomycin E: 72660-52-7; structure in first source

Structure

3D Structure

特性

CAS番号 |

58286-55-8 |

|---|---|

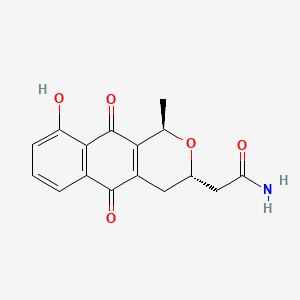

分子式 |

C16H15NO5 |

分子量 |

301.29 g/mol |

IUPAC名 |

2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetamide |

InChI |

InChI=1S/C16H15NO5/c1-7-13-10(5-8(22-7)6-12(17)19)15(20)9-3-2-4-11(18)14(9)16(13)21/h2-4,7-8,18H,5-6H2,1H3,(H2,17,19)/t7-,8+/m1/s1 |

InChIキー |

VENLWOFOMJQPFA-SFYZADRCSA-N |

異性体SMILES |

C[C@@H]1C2=C(C[C@H](O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O |

正規SMILES |

CC1C2=C(CC(O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O |

他のCAS番号 |

58286-55-8 |

同義語 |

2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetamide |

製品の起源 |

United States |

Foundational & Exploratory

Nanaomycin C: A Technical Guide to its Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known physical and chemical properties of Nanaomycin C, an amide derivative of the Nanaomycin A antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of available data, alongside detailed experimental methodologies and conceptual frameworks for further investigation.

Core Chemical and Physical Properties

This compound is a member of the nanaomycin class of antibiotics, which are produced by the bacterium Streptomyces rosa var. notoensis.[1] It is structurally distinguished as an amide of Nanaomycin A.[1] While extensive quantitative data for this compound is not widely available in public literature, the following tables summarize the known properties. For comparative purposes, data for the closely related and more extensively studied Nanaomycin A is also included where available.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetamide | [2][3] |

| Molecular Formula | C₁₆H₁₅NO₅ | [4] |

| Molecular Weight | 301.29 g/mol | [4] |

| CAS Number | 58286-55-8 | [2][4] |

| Canonical SMILES | CC1C2=C(CC(O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | No data available | [5] |

| Boiling Point | No data available | [5] |

| Solubility | Soluble in Methanol. To increase solubility, heating to 37°C and ultrasonication may be employed. | [2] |

| Appearance | No data available | |

| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. | [2] |

Table 3: Comparative Physicochemical Properties of Nanaomycin A

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₆ | [6] |

| Molecular Weight | 302.28 g/mol | [6] |

| Appearance | Yellow to orange solid powder | [7] |

| Melting Point | 179°C | |

| Boiling Point | 601.5 ± 55.0 °C at 760 mmHg | [7] |

| Solubility | Insoluble in H₂O; ≥15.1 mg/mL in DMSO; ≥31.07 mg/mL in EtOH with ultrasonic. | |

| LogP | 2.6 | [7] |

Spectroscopic Data

Experimental Protocols

Due to the limited specific data for this compound, this section provides detailed methodologies for key experiments that would be essential for its study, based on established protocols for similar antimicrobial compounds.

Isolation and Purification of Nanaomycins from Streptomyces rosa var. notoensis**

This protocol is a generalized procedure based on the reported isolation of nanaomycins.

Workflow for Nanaomycin Isolation

Caption: Workflow for the isolation and purification of this compound.

-

Fermentation: Streptomyces rosa var. notoensis is cultured in a suitable broth medium under optimal conditions for antibiotic production.

-

Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate to partition the nanaomycins into the organic phase.

-

Chromatography: The concentrated organic extract is subjected to silica gel column chromatography.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions containing the target compound are pooled, and the solvent is evaporated. Further purification may be achieved by repeated chromatography or crystallization.

-

Structural Elucidation: The purified compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity as this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This is a standard protocol for determining the antimicrobial activity of a compound.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., Methanol or DMSO) and then serially diluted in a 96-well microtiter plate with appropriate broth medium.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Putative Mechanism of Action and Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, the mechanisms of the closely related Nanaomycins A and K provide a strong basis for a hypothesized mode of action.

Nanaomycin A is known to exert its antimicrobial and anticancer effects through two primary mechanisms:

-

Generation of Reactive Oxygen Species (ROS): Nanaomycin A can be reduced by cellular reductases and then rapidly auto-oxidized, leading to the production of superoxide radicals. This oxidative stress can damage cellular components, including DNA, proteins, and lipids.

-

Inhibition of DNA Methyltransferase 3B (DNMT3B): Nanaomycin A has been shown to selectively inhibit DNMT3B, an enzyme involved in DNA methylation.[8][9][10] Inhibition of this enzyme can lead to the reactivation of silenced tumor suppressor genes.[8][9][10][11]

Nanaomycin K has been shown to inhibit tumor growth and migration by suppressing the phosphorylation of the MAPK signaling pathway and inducing apoptosis via caspase activation.

Given that this compound is an amide of Nanaomycin A, it is highly probable that it shares a similar mechanism of action, likely involving the induction of oxidative stress and potential interactions with epigenetic regulatory enzymes.

Hypothesized Signaling Pathway for this compound

Caption: A putative signaling pathway for this compound's biological activity.

Biological Activities

This compound is reported to have biological activities, including antimicrobial effects against Gram-positive bacteria, fungi, and Mycoplasma gallisepticum.[1] However, detailed quantitative data on its potency against a wide range of organisms are limited in the available literature.

Conclusion

This compound is a promising antibiotic that warrants further investigation. This technical guide consolidates the currently available information on its physical and chemical properties. A significant lack of specific quantitative data highlights the need for comprehensive experimental characterization of this molecule. The provided experimental protocols and the hypothesized mechanism of action offer a foundational framework for researchers to design and execute further studies to unlock the full therapeutic potential of this compound.

References

- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Phytochemical: this compound [caps.ncbs.res.in]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Nanaomycin | C16H14O6 | CID 40586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nanafrocin | quinone-related compound | CAS# 52934-83-5 | InvivoChem [invivochem.com]

- 8. apexbt.com [apexbt.com]

- 9. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Nanaomycin C: An In-depth Technical Guide on its Core Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycin C is a member of the nanaomycin class of antibiotics, which are produced by strains of Streptomyces. It is structurally characterized as an amide derivative of Nanaomycin A.[1] While research on this compound is not as extensive as for its parent compound, its activity against Gram-positive bacteria positions it as a subject of interest in the ongoing search for novel antimicrobial agents. This technical guide synthesizes the current understanding of the likely antibacterial mechanism of action of this compound, drawing heavily on the well-documented activities of Nanaomycin A and the broader class of quinone antibiotics. The central hypothesis is that this compound exerts its antibacterial effects through a multi-pronged approach initiated by the generation of reactive oxygen species (ROS), which subsequently disrupts essential cellular processes, including the synthesis of the cell wall, DNA, and RNA.

Core Antibacterial Mechanism of Action

The proposed mechanism of action for this compound is a cascade of events initiated by the production of ROS, leading to widespread cellular damage and inhibition of critical biosynthetic pathways.

Generation of Reactive Oxygen Species (ROS)

Quinone-containing antibiotics like the nanaomycins are known to participate in redox cycling within bacterial cells. This process involves the reduction of the quinone moiety by cellular reductases, such as NADH dehydrogenase, followed by the rapid auto-oxidation of the resulting hydroquinone. This futile cycle generates superoxide anions (O₂⁻), which can then be converted to other highly reactive oxygen species, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[2][3] This oxidative stress is believed to be a primary contributor to the bactericidal activity of this class of compounds. The production of O₂⁻ generated by the reduction of Nanaomycin A has been directly correlated with its antibacterial activity.[4][5]

Inhibition of Cell Wall Synthesis

A crucial downstream effect of the oxidative stress induced by nanaomycins is the inhibition of peptidoglycan synthesis, a vital process for maintaining the structural integrity of the bacterial cell wall.[6] The accumulation of ROS can damage enzymes and deplete cellular resources necessary for the multi-step process of peptidoglycan formation. This process includes the synthesis of precursors in the cytoplasm, their transport across the cell membrane, and their subsequent incorporation into the growing cell wall. Disruption at any of these stages can lead to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and cell death.[][8]

Inhibition of Nucleic Acid and Protein Synthesis

The damaging effects of ROS are not limited to the cell wall. Oxidative damage to DNA and RNA can lead to strand breaks and modifications, thereby inhibiting replication and transcription. Similarly, the oxidation of amino acids and the disruption of protein folding can lead to non-functional or aggregated proteins, effectively halting protein synthesis.[9] The mode of action of Nanaomycin A has been shown to involve the inhibition of protein, DNA, and RNA biosynthesis to a similar extent, suggesting a broad-spectrum impact on macromolecular synthesis following the initial oxidative burst.[2]

Quantitative Data

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |

| Staphylococcus aureus | Positive | Data Not Available |

| Bacillus subtilis | Positive | Data Not Available |

| Enterococcus faecalis | Positive | Data Not Available |

| Streptococcus pneumoniae | Positive | Data Not Available |

| Escherichia coli | Negative | Data Not Available |

| Pseudomonas aeruginosa | Negative | Data Not Available |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to elucidate the antibacterial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a sterile broth medium.

-

Incubate the culture at the optimal temperature and time to reach the logarithmic growth phase.

-

Dilute the bacterial culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for the test bacterium for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

-

Assay for Reactive Oxygen Species (ROS) Generation

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).

-

Bacterial Cell Preparation:

-

Grow the test bacterium to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the cells in the buffer to a defined optical density.

-

-

Loading of Fluorescent Probe:

-

Add H2DCF-DA to the bacterial suspension and incubate in the dark to allow for cellular uptake and deacetylation.

-

-

Treatment with this compound:

-

Add varying concentrations of this compound to the cell suspension.

-

Include a positive control (e.g., a known ROS-inducing agent) and a negative control (untreated cells).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or a fluorescence plate reader at different time points. An increase in fluorescence indicates the generation of ROS.

-

Macromolecule Synthesis Inhibition Assays

This protocol involves the use of radiolabeled precursors to monitor the synthesis of DNA, RNA, protein, and peptidoglycan.

-

Bacterial Culture and Treatment:

-

Grow the test bacterium to the early logarithmic phase.

-

Add this compound at its MIC or a supra-inhibitory concentration.

-

-

Radiolabeling:

-

At different time intervals after adding this compound, add the respective radiolabeled precursors to aliquots of the culture:

-

DNA Synthesis: [³H]thymidine

-

RNA Synthesis: [³H]uridine

-

Protein Synthesis: [³H]leucine

-

Peptidoglycan Synthesis: [¹⁴C]N-acetylglucosamine

-

-

-

Incorporation Measurement:

-

After a short incubation period with the radiolabel, stop the incorporation by adding a cold acid solution (e.g., trichloroacetic acid).

-

Collect the precipitated macromolecules on a filter membrane.

-

Wash the filters to remove unincorporated radiolabels.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Compare the incorporation of radiolabeled precursors in this compound-treated cells to that in untreated control cells to determine the extent of inhibition of each macromolecular synthesis pathway.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed antibacterial mechanism of this compound.

Caption: Experimental workflow for ROS detection.

Caption: Workflow for macromolecule synthesis inhibition assay.

References

- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How a natural antibiotic uses oxidative stress to kill oxidant-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nanaomycin H: A new nanaomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nanaomycin A | C16H14O6 | CID 442757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]

Nanaomycin C as a DNA Methyltransferase (DNMT) Inhibitor: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents Nanaomycin A as a selective inhibitor of DNA methyltransferase 3B (DNMT3B). While Nanaomycin C is a known amide derivative of Nanaomycin A, there is currently a lack of published data specifically evaluating its activity as a DNA methyltransferase inhibitor. This guide will focus on the well-characterized inhibitory properties of Nanaomycin A to provide a comprehensive understanding of this class of compounds, which may inform future research into this compound.

Introduction to Nanaomycins and DNA Methylation

Nanaomycins are a group of pyranonaphthoquinone antibiotics produced by Streptomyces rosa var. notoensis. Among them, Nanaomycin A has emerged as a significant molecule of interest in the field of epigenetics due to its selective inhibition of DNA methyltransferase 3B (DNMT3B)[1][2][3][4]. DNA methylation is a crucial epigenetic modification where a methyl group is added to the cytosine base of DNA, primarily at CpG dinucleotides. This process is catalyzed by DNA methyltransferases (DNMTs) and plays a vital role in regulating gene expression. Aberrant DNA methylation patterns are a hallmark of many cancers, often leading to the silencing of tumor suppressor genes[3][5]. Consequently, inhibitors of DNMTs are being actively investigated as potential anti-cancer therapeutics[3][5][6].

This compound is structurally related to Nanaomycin A, specifically as its amide derivative[7][8]. While its biological activities have been noted, its specific action on DNMTs has not been detailed in the available scientific literature. This guide, therefore, presents a detailed overview of Nanaomycin A as a DNMT inhibitor, with the understanding that its mechanism and activity may provide a foundational framework for investigating this compound.

Quantitative Data on Nanaomycin A Inhibition

Nanaomycin A has been demonstrated to be a potent and selective inhibitor of DNMT3B. The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro DNMT Inhibition by Nanaomycin A

| Enzyme | IC50 (nM) | Notes | Reference |

| DNMT3B | 500 | First identified as a selective inhibitor of DNMT3B. | [2][4] |

| DNMT1 | Inactive | Showed no significant inhibition of DNMT1 enzymatic activity. | [2] |

Table 2: Cytotoxic Activity of Nanaomycin A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |

| HCT116 | Colon Cancer | 400 | 72 | [9] |

| A549 | Lung Cancer | 4100 | 72 | [9] |

| HL-60 | Acute Myeloid Leukemia | 800 | 72 | [9] |

Mechanism of Action of Nanaomycin A

Nanaomycin A exerts its effects through the selective inhibition of DNMT3B, leading to the demethylation and subsequent reactivation of silenced tumor suppressor genes. This contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.

Signaling Pathway of Nanaomycin A in Cancer Cells

Caption: Mechanism of Nanaomycin A leading to apoptosis and cell growth inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize Nanaomycin A as a DNMT inhibitor.

In Vitro DNMT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified DNMT enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human DNMT1 and DNMT3B enzymes are used. A synthetic DNA oligonucleotide, often hemimethylated, serves as the substrate.

-

Reaction Mixture: The reaction is typically carried out in a microplate format and includes the DNMT enzyme, the DNA substrate, and S-adenosyl-L-methionine (SAM), the methyl donor, which is often radiolabeled (e.g., [³H]-SAM).

-

Inhibitor Addition: The test compound (Nanaomycin A) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C to allow for the methylation reaction to proceed.

-

Quantification of Methylation: The incorporation of the radiolabeled methyl group into the DNA substrate is quantified. This is often done by spotting the reaction mixture onto a filter membrane that binds DNA, followed by washing to remove unincorporated [³H]-SAM. The radioactivity on the filter is then measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HCT116, A549, HL-60) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound (Nanaomycin A) for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Resazurin Assay: Similar to the MTT assay, this measures the reduction of resazurin to the highly fluorescent resorufin by viable cells.

-

ATP-based Assays: Quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Gene Reactivation Analysis

Objective: To determine if DNMT inhibition by a compound leads to the reactivation of a silenced tumor suppressor gene.

Methodology:

-

Cell Treatment: Cancer cells with a known hypermethylated and silenced tumor suppressor gene (e.g., A549 cells with silenced RASSF1A) are treated with the test compound.

-

RNA Extraction and cDNA Synthesis: After treatment, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).

-

Quantitative Real-Time PCR (qRT-PCR): The expression level of the target gene is quantified by qRT-PCR using gene-specific primers. The expression is normalized to a housekeeping gene (e.g., GAPDH).

-

Western Blotting: To confirm protein expression, cell lysates are collected and subjected to SDS-PAGE. The separated proteins are transferred to a membrane and probed with an antibody specific for the protein of interest (e.g., RASSF1A).

Experimental Workflow for Evaluating Nanaomycin A

Caption: A typical experimental workflow for characterizing a novel DNMT inhibitor.

Conclusion and Future Directions

Nanaomycin A has been established as a valuable tool for studying the specific roles of DNMT3B and as a lead compound for the development of new epigenetic drugs. Its ability to selectively inhibit DNMT3B, leading to the reactivation of tumor suppressor genes and subsequent anti-cancer effects, highlights the therapeutic potential of this class of molecules.

The structural similarity between Nanaomycin A and this compound suggests that this compound may also possess DNMT inhibitory activity. Future research should focus on a head-to-head comparison of Nanaomycin A and C in DNMT inhibition assays and cellular models. Such studies would clarify the structure-activity relationship within the nanaomycin family and could potentially identify this compound as a novel and potent epigenetic modulator. Further investigations into the broader biological effects and potential therapeutic applications of this compound are warranted.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Products Impacting DNA Methyltransferases and Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent [pubmed.ncbi.nlm.nih.gov]

- 6. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic ...: Ingenta Connect [ingentaconnect.com]

- 7. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

A Technical Guide to the Anticancer Properties of Nanaomycin C and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The nanaomycins are a class of pyranonaphthoquinone antibiotics produced by Streptomyces species. Initially identified for their antimicrobial properties, these compounds, particularly analogs like nanaomycin A and nanaomycin K, have demonstrated significant potential as anticancer agents. Their therapeutic effects are attributed to a multi-faceted mechanism of action that includes the induction of apoptosis, inhibition of cancer cell migration and invasion by targeting the epithelial-mesenchymal transition (EMT), and modulation of critical oncogenic signaling pathways such as the MAPK pathway. Furthermore, specific analogs exhibit unique activities, such as the selective inhibition of DNA methyltransferase 3B (DNMT3B) by nanaomycin A, highlighting the potential for epigenetic cancer therapy. This document provides a comprehensive overview of the current understanding of the anticancer properties of nanaomycin C and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanisms of Anticancer Activity

Nanaomycin analogs exert their anticancer effects through several interconnected mechanisms, making them potent agents against various cancer types, including bladder, prostate, and renal cell carcinomas.

Inhibition of Epithelial-Mesenchymal Transition (EMT) and Cell Migration

A primary mechanism attributed to nanaomycin K is the potent inhibition of EMT, a crucial process for cancer cell invasion and metastasis.[1][2][3]

-

Marker Regulation: Treatment with nanaomycin K leads to the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and vimentin.[1][2] This reversal of the EMT phenotype reduces the migratory and invasive capacity of cancer cells.

-

Transcription Factor Suppression: The expression of key EMT-inducing transcription factors, including Snail and Slug, is significantly decreased upon treatment with nanaomycin K.[2][4]

-

Functional Impact: In functional assays, nanaomycin K significantly inhibits wound closure in cancer cell monolayers, providing direct evidence of its ability to impede cell migration, particularly in the presence of EMT inducers like Transforming Growth Factor-beta (TGF-β).[1][4]

Induction of Apoptosis

Nanaomycins trigger programmed cell death, a critical endpoint for many anticancer therapies. This process is primarily mediated through the activation of the caspase cascade.

-

Intrinsic and Extrinsic Pathways: Nanaomycin K has been shown to upregulate the gene expression of initiator caspases, including Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway).[4][5]

-

Effector Caspase Activation: Both pathways converge on the activation of the executioner caspase, Caspase-3.[4][5][6] Increased levels of cleaved-Caspase-3 are consistently observed in nanaomycin-treated cancer cells, confirming the execution of the apoptotic program.[3]

Modulation of Key Signaling Pathways

The anticancer effects of nanaomycins are underpinned by their ability to interfere with critical intracellular signaling cascades that promote cancer cell growth and survival.

-

MAPK Pathway: Nanaomycin K effectively suppresses the phosphorylation of key components of the MAPK signaling pathway, including Erk1/2, p38, and JNK.[2][6] By inactivating this pathway, nanaomycin K inhibits signals that drive proliferation and migration. The compound has also been shown to reduce the expression of Ras, an upstream activator of MAPK signaling.[6]

-

TGF-β Signaling: The cytotoxic effects of nanaomycin K are particularly pronounced in cancer cells stimulated with TGF-β, suggesting that it may selectively target cells undergoing EMT or those in an advanced, aggressive state.[1][4]

Epigenetic Regulation: DNMT Inhibition

Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme often overexpressed in cancer that mediates de novo DNA methylation.[7][8]

-

Gene Reactivation: By inhibiting DNMT3B, nanaomycin A can reverse the hypermethylation-induced silencing of tumor suppressor genes.[8] For instance, it has been shown to reactivate the transcription of the RASSF1A tumor suppressor gene in human cancer cells.[8][9]

-

Therapeutic Potential: This epigenetic mechanism makes nanaomycin A a promising candidate for therapies aimed at reprogramming cancer cells and overcoming drug resistance.[7][10]

Other Potential Mechanisms

-

Reactive Oxygen Species (ROS) Production: Like other quinone-containing compounds, nanaomycins may induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[11][12][13] Elevated ROS levels can damage cellular components and trigger apoptosis.[11][14]

-

Topoisomerase Inhibition: The pyranonaphthoquinone core structure of nanaomycins is similar to other compounds known to inhibit DNA topoisomerases.[4] These enzymes are critical for DNA replication and repair, and their inhibition can lead to DNA damage and cell death.[15][16][17]

Quantitative Anticancer Activity

The potency of nanaomycin analogs has been quantified across various human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: Antiproliferative Activity of Nanaomycin Analogs

| Compound | Cell Line | Cancer Type | IC50 Value | Notes |

|---|---|---|---|---|

| Nanaomycin A | HCT116 | Colorectal Carcinoma | 400 nmol/L | Cell viability measured after 72h.[10] |

| Nanaomycin A | A549 | Non-Small Cell Lung Cancer | 4100 nmol/L | Cell viability measured after 72h.[10] |

| Nanaomycin A | HL60 | Acute Promyelocytic Leukemia | 800 nmol/L | Cell viability measured after 72h.[10] |

| Nanaomycin K | ACHN | Renal Cell Carcinoma | 10-25 µg/mL | Significant growth inhibition observed.[4] |

| Nanaomycin K | Caki-1 | Renal Cell Carcinoma | 5-25 µg/mL | Significant growth inhibition observed.[4] |

Table 2: DNMT Inhibitory Activity of Nanaomycin A

| Enzyme Target | IC50 Value | Assay Conditions |

|---|---|---|

| DNMT3B | 0.5 µM | Biochemical DNMT assay.[10] |

| DNMT1 | > 10 µM | Biochemical DNMT assay; showed high selectivity for DNMT3B.[10] |

Signaling Pathways and Workflows

Visualizing the complex biological interactions and experimental processes is crucial for understanding the therapeutic potential of nanaomycins.

References

- 1. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]

- 5. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]

- 6. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mansouramycin C kills cancer cells through reactive oxygen species production mediated by opening of mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. DNA topoisomerase targeting drugs | Oncohema Key [oncohemakey.com]

- 16. Topoisomerases inhibition and DNA binding mode of daunomycin-oligoarginine conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of eukaryotic DNA topoisomerase I and II activities by indoloquinolinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pro-Apoptotic Power of Nanaomycin C: A Technical Guide to its Anticancer Mechanism

Abstract: Nanaomycin C, a member of the nanaomycin family of quinone antibiotics derived from Streptomyces, is emerging as a significant agent in oncology research. This document provides a detailed examination of the molecular mechanisms through which this compound and its analogues induce apoptosis in cancer cells. Key pathways, including the inhibition of the Ras/MAPK signaling cascade and the activation of intrinsic and extrinsic apoptotic pathways, are elucidated. This guide consolidates quantitative data on its antiproliferative and pro-apoptotic efficacy, presents detailed experimental protocols for key assays, and offers visual representations of the critical signaling and experimental workflows. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential as a template for novel anticancer therapeutics.

Introduction

The nanaomycins are a class of naturally occurring quinone antibiotics produced by the actinomycete Streptomyces rosa subsp. notoensis. While initially investigated for their antimicrobial properties, recent studies have pivoted towards their potent anticancer activities. These compounds, particularly analogues like Nanaomycin A and K, have demonstrated significant efficacy in inhibiting the growth and proliferation of various cancer cell lines, including those resistant to conventional therapies.[1][2] The primary mechanism underpinning this anticancer activity is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. This guide focuses on the molecular machinery co-opted by nanaomycins to trigger this cellular self-destruction sequence in cancer cells.

Mechanism of Action: Orchestrating Cell Death

Nanaomycins employ a multi-pronged approach to induce apoptosis, primarily by modulating key signaling pathways that govern cell survival and death. The core mechanism involves the activation of the caspase cascade, facilitated by the suppression of pro-survival signals.

Induction of the Intrinsic and Extrinsic Apoptotic Pathways

Nanaomycins are potent activators of the caspase cascade, a family of proteases that execute the apoptotic program.[3] Research on nanaomycin analogues has shown a significant upregulation in the gene expression of key caspases in renal cell carcinoma lines.[4][5]

-

Initiator Caspases: Nanaomycin K treatment leads to increased expression of Caspase-8 and Caspase-9.[4][5] Caspase-8 is the primary initiator of the extrinsic (death receptor-mediated) pathway, while Caspase-9 initiates the intrinsic (mitochondrial) pathway.[3][4] This dual activation suggests that nanaomycins can trigger apoptosis through both external and internal cellular stress signals.

-

Executioner Caspase: Both pathways converge on the activation of Caspase-3, the principal executioner caspase.[4][6] Nanaomycin K has been shown to significantly increase the expression of cleaved-Caspase-3, the active form of the enzyme, in prostate cancer cells.[1][7] Activated Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Many cancers exhibit aberrant MAPK signaling, making it a key therapeutic target.[8] Nanaomycin K has been shown to effectively suppress this pathway in prostate cancer cells.[1][2]

-

Ras Inhibition: Nanaomycins can decrease the expression of Ras, an upstream activator of the MAPK pathway that is frequently overexpressed in various cancers.[1]

-

Suppression of Phosphorylation: Treatment with Nanaomycin K reduces the phosphorylation, and thus the activity, of the three main MAPK proteins: p38, SAPK/JNK, and Erk1/2.[1] By inhibiting these pro-survival signals, nanaomycins lower the threshold for apoptosis induction.

Potential Role of Reactive Oxygen Species (ROS)

While direct studies on this compound are limited, the quinone structure common to all nanaomycins suggests a likely role for Reactive Oxygen Species (ROS) in their mechanism of action. Many quinone-based anticancer agents induce apoptosis through the generation of ROS.[9] ROS can induce cellular damage, particularly to mitochondria, which triggers the intrinsic apoptotic pathway through the release of cytochrome c.[10][11] This leads to the formation of the apoptosome and the activation of Caspase-9.[12] The observed activation of Caspase-9 by Nanaomycin K aligns with a potential ROS-mediated mitochondrial disruption.[4]

Quantitative Analysis of Pro-Apoptotic Effects

The efficacy of nanaomycins varies across different cancer cell lines. The following tables summarize the available quantitative data for Nanaomycin A and K, which serve as important proxies for the potential activity of this compound.

Table 1: Antiproliferative Activity of Nanaomycin A in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Citation |

| HCT116 | Colorectal Carcinoma | 400 nmol/L | [13] |

| A549 | Lung Carcinoma | 4100 nmol/L | [13] |

| HL60 | Promyelocytic Leukemia | 800 nmol/L | [13] |

| IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. |

Table 2: Induction of Late-Stage Apoptosis by Nanaomycin K in Bladder Cancer Cells

| Cell Line | Treatment | % of Late Apoptotic Cells | Citation |

| KK47 | Control | ~5% | [14] |

| KK47 | Nanaomycin K (50 µg/mL) + TGF-β | ~25% | [14] |

| T24 | Control | ~2% | [14] |

| T24 | Nanaomycin K (50 µg/mL) + TGF-β | ~30% | [14] |

| Data reflects treatment for 48 hours. TGF-β is used to induce an epithelial-mesenchymal transition (EMT) state, often associated with advanced cancers.[14] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of nanaomycins.

Cell Proliferation Assay

This protocol is used to determine the cytotoxic or growth-inhibitory effects of a compound on cancer cells, often to calculate the IC50 value.

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (or other analogues) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (e.g., DMSO).

-

MTT Reagent Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[15]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Seed 1 x 10^5 cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 50 µg/mL) for 48 hours.[14]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., Guava easyCyte).[14]

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blotting for Protein Expression Analysis

This technique is used to detect changes in the expression or phosphorylation state of specific proteins within a signaling pathway.

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved-Caspase-3, phospho-p38, total p38, β-actin) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading.

Real-Time PCR for Gene Expression Analysis

This method quantifies the changes in messenger RNA (mRNA) levels of target genes.

-

RNA Extraction: Treat cells as desired, then extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a thermal cycler with specific primers for target genes (e.g., CASP3, CASP8, CASP9, SLUG) and a housekeeping gene (e.g., GAPDH).[4][5] Use a SYBR Green-based master mix for detection.

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene.

Signaling Pathways and Experimental Workflows

Visualizations provide a clear framework for understanding the complex interactions and processes involved in this compound's activity.

Figure 1: Nanaomycin-Induced Apoptotic Signaling Pathway.

Figure 2: Experimental Workflow for Assessing Apoptosis.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds for cancer therapy. Their ability to induce apoptosis through the dual mechanism of inhibiting pro-survival MAPK signaling and activating the caspase cascade makes them potent cytotoxic agents against a range of cancer cells. The quantitative data, though primarily from analogues, underscores their potential, and the established experimental protocols provide a clear path for further investigation.

Future research should focus on several key areas. Firstly, a more direct and detailed investigation into the role of ROS generation by this compound is warranted to fully elucidate the triggers of the intrinsic apoptotic pathway. Secondly, expanding the scope of investigation to a wider array of cancer cell lines, including patient-derived xenografts, will be crucial for assessing its therapeutic window and potential clinical applications. Finally, structure-activity relationship (SAR) studies could help in designing new, more potent, and selective Nanaomycin derivatives, paving the way for the development of a novel class of anticancer drugs.

References

- 1. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]

- 5. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. MAPK superfamily plays an important role in daunomycin-induced apoptosis of cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactive oxygen species elicit apoptosis by concurrently disrupting topoisomerase II and DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Emergence of Nanaomycin C: A Technical Guide to its Initial Isolation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial isolation and characterization of Nanaomycin C, a quinone-related antibiotic. Sourced from the foundational research, this document details the physicochemical properties, spectroscopic data, and biological activity of this compound. Furthermore, it outlines the experimental protocols for its extraction and purification and presents visual workflows and diagrams to facilitate a comprehensive understanding of this significant microbial product.

Physicochemical and Spectroscopic Characterization

This compound was first isolated from the culture medium of Streptomyces rosa var. notoensis.[1] It is identified as an amide derivative of Nanaomycin A.[1] The fundamental physicochemical and spectroscopic properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Orange needles | [2] |

| Molecular Formula | C₁₆H₁₅NO₅ | [2] |

| Molecular Weight | 301.095 (MS) | [2] |

| Melting Point | 178-180 °C | [2] |

| Elemental Analysis | C: 63.78%, H: 4.64%, N: 5.02% (Calculated) | [2] |

| C: 63.46%, H: 4.50%, N: 4.89% (Found) | [2] | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform, and acetone. | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference |

| UV-Vis Absorption (Methanol) | λmax (nm): 248, 275, 420 | [2] |

| Infrared Absorption (KBr) | νmax (cm⁻¹): 3400, 3260-70, 3180, 2960, 2910, 1645, 1605, 1570, 1450, 1420, 1392, 1360, 1315, 1278, 1263, 1233, 1210, 1160, 1103 | [2] |

Biological Activity

This compound demonstrates inhibitory activity primarily against Gram-positive bacteria and mycoplasmas.[2] Its activity against fungi is noted to be weaker than that of Nanaomycin A.[2] The Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms are presented in Table 3.

Table 3: Antimicrobial Spectrum of this compound (MIC, µg/mL)

| Test Organism | Medium | MIC (µg/mL) | Reference |

| Staphylococcus aureus 209P | Med. II | 1.56 | [3] |

| Bacillus subtilis PCI 219 | Med. II | 3.12 | [3] |

| Escherichia coli K-12 | Med. II | >100 | [3] |

| Shigella sonnei | Med. II | >100 | [3] |

| Pseudomonas aeruginosa | Med. II | >100 | [3] |

| Candida albicans | Med. II | 100 | [3] |

| Saccharomyces cerevisiae | Med. II | 50 | [3] |

| Aspergillus niger | Med. II | >100 | [3] |

| Trichophyton asteroides | Ppotato agar | 25 | [3] |

| Mycoplasma gallisepticum | EEiken PPLO agar | 12.5 | [3] |

Experimental Protocols

Fermentation of Streptomyces rosa var. notoensis

A culture of Streptomyces rosa var. notoensis is grown in a suitable medium to produce Nanaomycins A and C. The fermentation is carried out under aerobic conditions.

Isolation and Purification of this compound

The following diagram illustrates the workflow for the isolation and purification of this compound from the culture broth.

Structural Relationship and Potential Signaling Interactions

This compound is structurally characterized as the amide of Nanaomycin A. This relationship is depicted in the diagram below.

While the initial characterization of this compound did not elucidate its specific mechanism of action or interactions with cellular signaling pathways, subsequent research on other nanaomycin analogues, such as Nanaomycin K, has indicated involvement with pathways like the MAPK signaling pathway in cancer cell lines.[4][5] The mode of action for Nanaomycin A has been linked to the inhibition of respiratory chain-linked NADH or flavin dehydrogenase.[6] Further research is required to determine if this compound shares these or other mechanisms of action. The following diagram illustrates a generalized MAPK signaling pathway that has been implicated for other nanaomycins.

References

- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4196266A - Production of nanaomycin A and derivatives thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Nanaomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanaomycin C, a member of the nanaomycin family of quinone antibiotics, is an amide derivative of Nanaomycin A produced by Streptomyces rosa var. notoensis. While research has highlighted the potent antimicrobial activity of other nanaomycin analogues, specific quantitative data on the in vitro antibacterial spectrum of this compound remains limited in publicly available literature. This technical guide synthesizes the current understanding of the antibacterial potential of this compound, outlines detailed experimental protocols for its evaluation, and provides a framework for further research into its mechanism of action.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The nanaomycins, a class of antibiotics isolated from Streptomyces, have demonstrated a range of biological activities. Nanaomycin A, the most studied of the family, exhibits strong activity against Gram-positive bacteria, fungi, and Mycoplasma species. This compound, as an amide of Nanaomycin A, is of considerable interest for its potential antibacterial properties. This document provides a comprehensive overview of the methodologies used to determine the in vitro antibacterial spectrum of novel compounds, with a specific focus on their application to this compound.

In Vitro Antibacterial Spectrum of this compound

While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, preliminary studies on related compounds, such as Acetylnanaomycin A, indicate strong activity against Gram-positive bacteria and Mycoplasma gallisepticum.[1] Based on these qualitative assessments, a hypothetical antibacterial spectrum for this compound is presented in Table 1. It is critical to note that these values are illustrative and require experimental validation.

Table 1: Hypothetical In Vitro Antibacterial Spectrum of this compound

| Bacterial Species | Gram Stain | Class | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Positive | Cocci | 1 - 8 |

| Streptococcus pyogenes | Positive | Cocci | 0.5 - 4 |

| Bacillus subtilis | Positive | Rod | 2 - 16 |

| Escherichia coli | Negative | Rod | >64 |

| Pseudomonas aeruginosa | Negative | Rod | >64 |

| Mycoplasma pneumoniae | N/A | Mollicutes | 0.25 - 2 |

| Mycoplasma hominis | N/A | Mollicutes | 0.5 - 4 |

Note: The MIC values presented are hypothetical and intended for illustrative purposes. Experimental determination is required for accurate assessment.

Experimental Protocols for MIC Determination

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The two primary methods recommended are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method is widely used to determine the MIC of antimicrobial agents in a liquid growth medium and is amenable to high-throughput screening.[2][3][4][5][6]

3.1.1. Materials

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for bacteria, specialized broth for Mycoplasma)

-

Bacterial cultures of test organisms

-

Sterile diluents (e.g., growth medium, sterile water)

-

Spectrophotometer or microplate reader

3.1.2. Procedure

-

Preparation of this compound Dilutions:

-

Create a serial two-fold dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture (18-24 hours old) in the growth medium.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control well (inoculum without antibiotic) and a negative control well (medium without inoculum).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air. For Mycoplasma species, incubation conditions may need to be adjusted (e.g., 5% CO₂ atmosphere) and the duration may be longer.

-

-

MIC Determination:

-

After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5]

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows no significant increase in OD compared to the negative control.

-

Agar Dilution Method

The agar dilution method is considered a reference method for antimicrobial susceptibility testing and is particularly useful for testing a large number of isolates against a few antimicrobial agents.[6][7][8][9]

3.2.1. Materials

-

This compound stock solution

-

Sterile Petri dishes

-

Molten and cooled Mueller-Hinton Agar (or other appropriate agar medium)

-

Bacterial cultures of test organisms

-

Inoculator (e.g., multipoint replicator)

3.2.2. Procedure

-

Preparation of Agar Plates with this compound:

-

Prepare a series of two-fold dilutions of this compound in a suitable solvent.

-

Add a specific volume of each this compound dilution to molten and cooled (45-50°C) agar to achieve the desired final concentrations.

-

Pour the agar into sterile Petri dishes and allow them to solidify. Include a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Inoculation:

-

Using a multipoint replicator, spot a standardized inoculum (approximately 10⁴ CFU per spot) onto the surface of the agar plates containing the different concentrations of this compound.

-

-

Incubation:

-

Incubate the plates in an inverted position at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, the MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the organism at the site of inoculation.

-

Potential Mechanism of Action

While the specific mechanism of action for this compound has not been fully elucidated, studies on other nanaomycins provide valuable insights. Nanaomycins D and A have been shown to inhibit the growth of the Gram-negative bacterium Vibrio alginolyticus by inducing the production of superoxide radicals at the cell membrane.[2] This is achieved through the reduction of the quinone antibiotics by respiratory chain-linked flavin dehydrogenase, followed by rapid autoxidation of the reduced forms.

Another potential mechanism, identified for Nanaomycin A, is the selective inhibition of DNA methyltransferase 3B (DNMT3B). This inhibition leads to genomic demethylation and reactivation of silenced tumor suppressor genes in cancer cells. While this mechanism has been studied in the context of cancer, it is plausible that interference with bacterial DNA methylation could also contribute to the antibacterial effect.

Visualizations

The following diagrams illustrate the experimental workflow for determining the in vitro antibacterial spectrum of this compound and a proposed signaling pathway for its antibacterial action based on related compounds.

Caption: Experimental workflow for determining the MIC of this compound.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound holds promise as a potential antibacterial agent, particularly against Gram-positive bacteria and Mycoplasma. However, a significant gap exists in the literature regarding its specific in vitro antibacterial spectrum. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the efficacy of this compound. Further investigation is warranted to validate its antibacterial activity, elucidate its precise mechanism of action, and explore its therapeutic potential in the fight against bacterial infections.

References

- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agar dilution - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. taylorfrancis.com [taylorfrancis.com]

Nanaomycin C: An In-depth Technical Guide on its Antibacterial Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanaomycin C is a member of the nanaomycin class of quinone antibiotics produced by Streptomyces rosa var. notoensis. While the broader nanaomycin family has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and fungi, specific data on this compound is limited in publicly available scientific literature. This guide synthesizes the available information on this compound and contextualizes it with the more extensively studied members of its class, such as nanaomycin A and D, to provide a comprehensive overview of its potential antibacterial effects and mechanisms of action. Due to the scarcity of specific quantitative data for this compound, this document leverages information from closely related analogs to infer its likely properties and guide future research.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds. The nanaomycins, a group of naturally occurring quinone antibiotics, have been recognized for their therapeutic potential since their discovery. This compound, an amide derivative of nanaomycin A, is part of this promising family of compounds[1]. While early studies confirmed its biological activity, detailed investigations into its specific antibacterial spectrum and mechanism of action are not as prevalent as for other nanaomycins. This guide aims to collate the existing knowledge and provide a framework for understanding the potential of this compound as an antibacterial agent.

Chemical Structure

This compound is structurally characterized as an amide of nanaomycin A[1]. This structural modification likely influences its biological activity, including its spectrum of antimicrobial action and potency.

Antibacterial Spectrum and Efficacy

To provide a comparative context, the MIC values for nanaomycin A against several Gram-positive bacteria are presented below. It is plausible that this compound would exhibit a similar, though not identical, activity profile.

Table 1: Minimum Inhibitory Concentration (MIC) of Nanaomycin A against Gram-Positive Bacteria [2]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 2.0 - 8.0 |

| Mycoplasma gallisepticum | ≤ 0.1 |

Note: This data is for Nanaomycin A and is intended to be illustrative of the potential activity of the nanaomycin class.

Mechanism of Action

Specific mechanistic studies on this compound are not extensively documented. However, insights can be drawn from the well-researched mechanisms of other nanaomycins.

Effect on Gram-Positive Bacteria

Studies on nanaomycin A suggest that its primary mode of action against Gram-positive bacteria involves the disruption of the cytoplasmic membrane or the inhibition of oxidative phosphorylation. This primary effect leads to a cascade of secondary inhibitory effects on vital cellular processes, including the biosynthesis of proteins, nucleic acids (DNA and RNA), and cell-wall peptidoglycan[3].

dot

Caption: Inferred mechanism of action of nanaomycins in Gram-positive bacteria.

Effect on Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria typically presents a significant barrier to many antibiotics. Research on nanaomycins D and A against the Gram-negative marine bacterium Vibrio alginolyticus has revealed a distinct mechanism of action. These nanaomycins are reduced by the bacterial respiratory chain, and their reduced forms are rapidly re-oxidized by molecular oxygen. This redox cycling leads to the production of superoxide radicals (O₂⁻) at the cell membrane, which are cytotoxic and contribute to the observed antibacterial activity.

dot

Caption: Inferred mechanism of nanaomycins in Gram-negative bacteria.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the literature, standard antimicrobial susceptibility testing methods for quinone-based compounds can be applied. The following are generalized protocols for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Workflow:

dot

Caption: General workflow for the broth microdilution assay.

Protocol Steps:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate containing microbial growth medium (e.g., Mueller-Hinton Broth), perform two-fold serial dilutions of the this compound stock solution to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria and medium, no antibiotic) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium upon which bacteria are inoculated.

Protocol Steps:

-

Preparation of Antibiotic Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing varying concentrations of this compound. This is done by adding the appropriate volume of the this compound stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Future Directions and Research Needs

The limited data available for this compound highlights a significant gap in the understanding of this potentially valuable antimicrobial agent. Future research should focus on:

-

Comprehensive Antimicrobial Susceptibility Testing: Determining the MIC values of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Detailed Mechanistic Studies: Elucidating the precise mechanism of action of this compound against both Gram-positive and Gram-negative bacteria. This should include investigations into its effects on cell membrane integrity, cellular respiration, and the generation of reactive oxygen species.

-

Signaling Pathway Analysis: Identifying any specific bacterial signaling pathways that are modulated by this compound.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

Conclusion

This compound remains a relatively understudied member of the promising nanaomycin family of antibiotics. Based on the available information for its analogs, it is likely to possess significant activity against Gram-positive bacteria and a potentially distinct mechanism of action against Gram-negative bacteria. The lack of specific data underscores the need for further research to fully characterize its antibacterial properties and evaluate its potential as a future therapeutic agent in the fight against antimicrobial resistance. The protocols and inferred mechanisms presented in this guide provide a foundation for initiating such investigations.

References

- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. III. A new component, this compound, and biological activities of nanaomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4196266A - Production of nanaomycin A and derivatives thereof - Google Patents [patents.google.com]

- 3. The mode of action of nanaomycin A in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Nanaomycin C Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycins are a class of quinone antibiotics produced by Streptomyces species. Since their discovery, they have garnered significant interest within the scientific community due to their broad spectrum of biological activities, including antimicrobial and anticancer properties. Nanaomycin C, an amide derivative of Nanaomycin A, serves as a key scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their quantitative data, experimental protocols, and underlying mechanisms of action.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been evaluated against a range of microbial strains and cancer cell lines. The following tables summarize the available quantitative data, including Minimum Inhibitory Concentrations (MIC) for antimicrobial activity and half-maximal inhibitory concentrations (IC50) for anticancer and enzymatic activities.

Table 1: Antimicrobial Activity of this compound and Derivatives (MIC, µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |

| This compound | >100 | >100 | >100 | >100 |

| Acetylnanaomycin A | 3.13 | 1.56 | 50 | 6.25 |

| Nanaomycin A | 1.56 | 0.78 | 25 | 3.13 |

Table 2: Anticancer Activity of Nanaomycin Derivatives (IC50)

| Compound | Cell Line | IC50 | Reference |

| Nanaomycin A | HCT116 (Colon Cancer) | 400 nM | [1] |

| Nanaomycin A | A549 (Lung Cancer) | 4100 nM | [1] |

| Nanaomycin A | HL-60 (Leukemia) | 800 nM | [1] |

| Nanaomycin K | LNCaP (Prostate Cancer) | 1.5 µg/mL (significant inhibition) | [2] |

| Nanaomycin K | PC-3 (Prostate Cancer) | 1.5 µg/mL (significant inhibition) | [2] |

| Nanaomycin K | TRAMP-C2 (Prostate Cancer) | 1.5 µg/mL (significant inhibition) | [2] |

| Nanaomycin K | ACHN (Renal Cancer) | significant inhibition at 25 µg/mL | [3][4] |

| Nanaomycin K | Caki-1 (Renal Cancer) | significant inhibition at 25 µg/mL | [3][4] |

| Nanaomycin K | Renca (Renal Cancer) | significant inhibition at 25 µg/mL | [3][4] |

Table 3: Enzyme Inhibitory Activity of Nanaomycin A

| Compound | Enzyme | IC50 | Reference |

| Nanaomycin A | DNA Methyltransferase 3B (DNMT3B) | 0.5 µM | [1] |

Key Signaling Pathways and Mechanisms of Action

Nanaomycin derivatives exert their biological effects through various mechanisms, primarily by targeting key cellular pathways involved in microbial survival and cancer progression.

Inhibition of DNA Methyltransferase 3B (DNMT3B) by Nanaomycin A

Nanaomycin A has been identified as a selective inhibitor of DNA Methyltransferase 3B (DNMT3B), an enzyme often overexpressed in cancer cells and responsible for de novo DNA methylation.[5][6][7][8][9] Inhibition of DNMT3B by Nanaomycin A leads to a reduction in global DNA methylation, which can reactivate silenced tumor suppressor genes, ultimately inducing apoptosis in cancer cells.[5][6][7][8]

Caption: Inhibition of DNMT3B by Nanaomycin A.

Modulation of the MAPK Signaling Pathway by Nanaomycin K

Nanaomycin K has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical pathway involved in cell proliferation, differentiation, and survival.[2][3][4] Specifically, Nanaomycin K can suppress the phosphorylation of key kinases in the Ras-Raf-MEK-ERK cascade, leading to the inhibition of cancer cell growth and migration.[10][11]

Caption: Inhibition of the MAPK pathway by Nanaomycin K.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide outlines of key experimental protocols used in the evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Inoculum Preparation:

-

From a pure culture, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at the optimal temperature for the microorganism until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

2. Assay Procedure:

-

Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate using the appropriate broth medium.

-